REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[Cl:9][C:10]1[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:11]=1[C:12](Cl)=[O:13].C(N(CC)CC)C.Cl>ClCCl.C(OCC)(=O)C>[Cl:9][C:10]1[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:11]=1[C:12]([NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[Cl:1])=[O:13]
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Name
|
|
Quantity
|
5.15 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC=C1
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Name
|
|
Quantity
|
8.88 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=CC(=C1)Cl
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at ambient temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic phase was washed with water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a light yellow solid
|
Type
|
CUSTOM
|
Details
|
2,4-dichloro-N-(2-chlorophenyl)benzamide 2 was used for the next step without further purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=O)NC2=C(C=CC=C2)Cl)C=CC(=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |